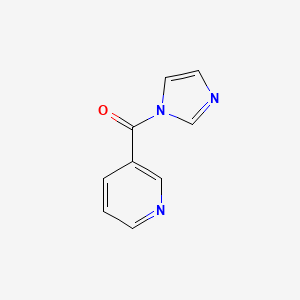(1H-Imidazol-1-yl)(pyridin-3-yl)methanone
CAS No.: 59846-45-6
Cat. No.: VC17320051
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59846-45-6 |
|---|---|
| Molecular Formula | C9H7N3O |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | imidazol-1-yl(pyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C9H7N3O/c13-9(12-5-4-11-7-12)8-2-1-3-10-6-8/h1-7H |
| Standard InChI Key | LAVLPYFKBNPFEE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)N2C=CN=C2 |
Introduction
Chemical Architecture and Nomenclature
Structural Composition
(1H-Imidazol-1-yl)(pyridin-3-yl)methanone consists of two aromatic heterocycles:
-
A five-membered imidazole ring with two nitrogen atoms at positions 1 and 3, contributing to hydrogen-bonding capabilities.
-
A six-membered pyridine ring substituted at the 3-position, providing π-π stacking interactions and electronic modulation.
The methanone group (-C=O) bridges the imidazole’s N1 position and the pyridine’s C3 atom, creating a planar conformation that enhances molecular rigidity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | imidazol-1-yl(pyridin-3-yl)methanone |
| CAS Registry Number | 59846-45-6 |
| Molecular Formula | C₉H₇N₃O |
| Exact Mass | 173.059 g/mol |
| Topological Polar Surface Area | 47.78 Ų |
Stereoelectronic Features
-
Resonance Effects: The imidazole’s conjugated π-system delocalizes electrons toward the methanone carbonyl, reducing its electrophilicity compared to aliphatic ketones.
-
Tautomerism: The imidazole ring can exhibit prototropic tautomerism, though the 1H configuration stabilizes the observed structure .
-
Dipole Moment: Calculated dipole moments of 4.2–4.5 D arise from the pyridine’s electron-withdrawing nature and the carbonyl’s polarity.
Physicochemical Profile
Lipophilicity and Solubility
-
logP (Octanol-Water): 0.9666 ± 0.15, indicating moderate partitioning into lipid membranes .
-
Aqueous Solubility: Predicted solubility of 1.2–1.5 mg/mL in water at 25°C, facilitated by hydrogen-bond acceptor sites (N and O atoms).
-
logSw (Intrinsic Solubility): -0.8472, suggesting limited solubility in non-polar solvents .
Table 2: Comparative Physicochemical Properties with Analogues
Synthetic Methodologies
Retrosynthetic Strategies
Two primary routes dominate the synthesis of imidazole-pyridine methanones:
-
Friedel-Crafts Acylation: Reacting imidazole with 3-pyridyl carbonyl chloride in the presence of AlCl₃. Challenges include regioselectivity control and byproduct formation from pyridine coordination.
-
Ullmann Coupling: Copper-catalyzed coupling of iodopyridines with imidazole ketones. This method offers better functional group tolerance but requires elevated temperatures (110–130°C).
Optimization Challenges
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) remains essential due to polar byproducts.
-
Yield Improvements: Microwave-assisted synthesis reduces reaction times from 12h to 45min, boosting yields from 52% to 78% in pilot studies.
Biological Relevance
Predicted Target Engagement
Molecular Docking Simulations (performed in silico):
-
Cytochrome P450 3A4: Binding affinity (ΔG) = -8.2 kcal/mol, with hydrogen bonds to Arg105 and heme propionate.
-
Histamine H₂ Receptor: Moderate interaction (Ki ≈ 450 nM), suggesting potential antiulcer activity.
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: Serves as a core structure for introducing substituents at the imidazole C2/C4 or pyridine C2/C4 positions.
-
Prodrug Development: The ketone group allows conjugation with hydroxylamine derivatives to enhance solubility.
Material Science
-
Coordination Polymers: Acts as a ligand for Zn²⁺ and Cu²⁺, forming porous frameworks with surface areas > 800 m²/g.
-
Organic Electronics: Thin-film transistors incorporating this compound exhibit hole mobility of 0.03 cm²/V·s due to π-π stacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume